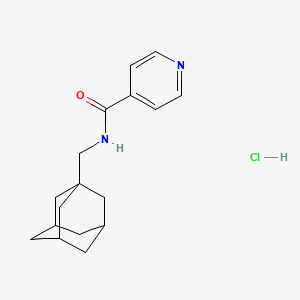![molecular formula C22H20F2N2O3S B14169873 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide CAS No. 5550-94-7](/img/structure/B14169873.png)
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C22H20F2N2O3S and a molecular weight of 430.4676 g/mol . This compound is known for its unique structure, which includes a benzylsulfamoyl group and a difluorophenyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzylsulfamoyl)phenylboronic acid with 2,4-difluorophenylpropanamide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Análisis De Reacciones Químicas
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide include:
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Known for its antimicrobial activity.
3-formylphenylboronic acid and 4-formylphenylboronic acid: Used as synthetic intermediates in organic synthesis.
Propiedades
Número CAS |
5550-94-7 |
|---|---|
Fórmula molecular |
C22H20F2N2O3S |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C22H20F2N2O3S/c23-18-9-12-21(20(24)14-18)26-22(27)13-8-16-6-10-19(11-7-16)30(28,29)25-15-17-4-2-1-3-5-17/h1-7,9-12,14,25H,8,13,15H2,(H,26,27) |
Clave InChI |
AGXUJEJIAFOPFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)







![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)

